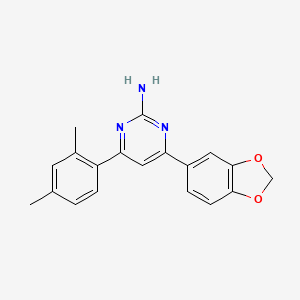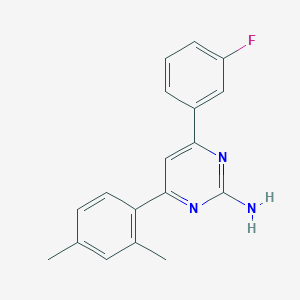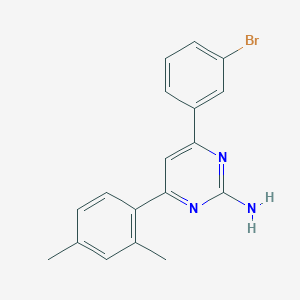
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile, also known as PMDC, is an organic compound with a unique structure and properties. It has been studied for its potential applications in drug design, material science, and biochemistry. PMDC has been found to have numerous potential benefits for researchers in the laboratory setting, including its ability to act as a catalyst, its stability, and its ability to form complexes with other molecules.
Mechanism of Action
The mechanism of action of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile is not yet fully understood. However, it is believed to act as an electron donor or acceptor, depending on the reaction conditions. It is also believed to interact with other molecules, such as proteins, to form complexes. These complexes are then able to interact with other molecules in the environment, such as drugs and enzymes, in order to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a number of potential benefits. For example, this compound has been found to increase the solubility of drugs, allowing them to be more readily absorbed by the body. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to act as an enzyme inhibitor.
Advantages and Limitations for Lab Experiments
The main advantage of using ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile in laboratory experiments is its stability. This compound is very stable and is not easily degraded by heat or light. This makes it ideal for use in long-term experiments. Additionally, this compound is relatively non-toxic, making it safe for use in laboratory settings. One limitation of using this compound in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of ((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile are still being explored and there are many potential future directions for research. Some potential future directions for this compound research include the development of new drug delivery systems, the investigation of its effects on cell signaling pathways, and the exploration of its potential use in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential applications.
Synthesis Methods
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile can be synthesized in a number of ways. The most common methods involve the use of a variety of reagents, such as sodium hydride, sodium amide, or lithium diisopropylamide. These reagents are typically used in conjunction with a variety of organic solvents, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically conducted at a temperature of around 70°C and the resulting product is a white crystalline solid.
Scientific Research Applications
((Pyrimidin-2-ylamino)methylene)methane-1,1-dicarbonitrile has been studied for its potential applications in drug design, material science, and biochemistry. In drug design, this compound has been found to be a useful tool in the design of new drugs and drug delivery systems. It has also been used to study the interactions between drugs and their receptors. In material science, this compound has been used to study the properties of polymers and other materials. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and other macromolecules.
properties
IUPAC Name |
2-[(pyrimidin-2-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7(5-10)6-13-8-11-2-1-3-12-8/h1-3,6H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZIALVUKHJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














